N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a benzyl group, and a trifluoromethyl-substituted benzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the benzyl group. One common method involves the following steps:
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzyl Group Attachment: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole ring.
Trifluoromethylbenzamide Formation: The final step involves the coupling of the benzyl-thiazole intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzamide can be compared with similar compounds such as:
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)phenylacetamide: Contains a phenylacetamide moiety instead of a benzamide.
N-(4-(thiazol-2-yloxy)benzyl)-2-(trifluoromethyl)benzoic acid: Features a benzoic acid group instead of a benzamide.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific combination of functional groups, contributing to its distinct properties and applications.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)15-4-2-1-3-14(15)16(24)23-11-12-5-7-13(8-6-12)25-17-22-9-10-26-17/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUTJRZNCQYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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